
ALK inhibitor 1
Overview
Description
ALK inhibitor 1 is a compound used to inhibit the activity of anaplastic lymphoma kinase, a receptor tyrosine kinase that plays a crucial role in the development and progression of certain cancers, particularly non-small cell lung cancer.
Mechanism of Action
Target of Action
Anaplastic Lymphoma Kinase (ALK) Inhibitor 1 primarily targets the Anaplastic Lymphoma Kinase, a receptor tyrosine kinase . This kinase is part of the insulin receptor superfamily and is primarily expressed in the nervous system . It plays a crucial role in cellular proliferation, survival, and differentiation .
Mode of Action
ALK Inhibitor 1, like other tyrosine kinase inhibitors, works by inhibiting proteins involved in the abnormal growth of tumor cells . It functions by binding to the ATP pocket of the abnormal ALK protein, blocking its access to energy and deactivating it . This interaction with its targets leads to the inhibition of the ALK and subsequent downstream activation of STAT3 and AKT, resulting in reduced tumor cell viability .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the ALK signaling pathway . Upon binding of endogenous ALKAL1 and ALKAL2 ligands to the extracellular domains of ALK, dimerization and autophosphorylation of the intracellular kinase domains lead to the activation of downstream signaling pathways . These pathways are critical for cellular proliferation, survival, and differentiation . The inhibition of ALK by this compound prevents this phosphorylation and subsequent downstream activation .
Pharmacokinetics
For instance, some inhibitors have shown low solubility, high metabolic clearance, and poor permeability . These factors can impact the bioavailability of the drug and its effectiveness in reaching and interacting with its target.
Result of Action
The molecular and cellular effects of the action of this compound include a significant reduction in tumor cell viability . By inhibiting the ALK, the drug prevents the activation of downstream signaling pathways that are critical for tumor cell proliferation and survival . This leads to a decrease in the growth of tumor cells .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the genetic makeup of the tumor cells, including the presence of specific ALK rearrangements, can affect the drug’s effectiveness . Additionally, the drug’s efficacy can vary between global and Asian patients with advanced ALK-positive non-small-cell lung cancer . Therefore, patient-specific factors and the tumor microenvironment can significantly influence the action of this compound.
Biochemical Analysis
Biochemical Properties
ALK Inhibitor 1 functions by binding to the ATP-binding pocket of the ALK protein, thereby blocking its kinase activity. This inhibition prevents the phosphorylation of downstream signaling molecules, which are crucial for cell proliferation and survival. This compound interacts with several biomolecules, including the ALK protein itself, and other proteins involved in the signaling cascade, such as phosphoinositide 3-kinase (PI3K) and signal transducer and activator of transcription 3 (STAT3). These interactions are primarily inhibitory, leading to a reduction in the activity of these signaling pathways .
Cellular Effects
This compound has profound effects on various cell types, particularly cancer cells that harbor ALK mutations or rearrangements. In these cells, the compound inhibits cell proliferation, induces apoptosis, and reduces cell migration and invasion. The inhibition of ALK by this compound disrupts several key cellular processes, including cell signaling pathways like the PI3K/AKT and MAPK pathways, gene expression, and cellular metabolism. This leads to a decrease in the expression of genes involved in cell cycle progression and survival .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the ATP-binding pocket of the ALK protein, which prevents the kinase from phosphorylating its substrates. This inhibition blocks the activation of downstream signaling pathways that are essential for tumor cell survival and proliferation. Additionally, this compound can induce conformational changes in the ALK protein, further reducing its activity. The compound also affects gene expression by inhibiting the transcription of genes regulated by ALK signaling .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Initially, the compound effectively inhibits ALK activity and reduces tumor cell viability. Over extended periods, some cells may develop resistance to the inhibitor, leading to a resurgence in cell proliferation. The stability of this compound is generally high, but it can degrade under certain conditions, which may affect its long-term efficacy. Long-term studies have shown that continuous exposure to this compound can lead to adaptive changes in cellular function, including alterations in signaling pathways and gene expression .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At low doses, the compound effectively inhibits tumor growth without causing significant toxicity. At higher doses, this compound can induce toxic effects, including weight loss, liver toxicity, and hematological abnormalities. The therapeutic window for this compound is therefore narrow, and careful dose optimization is required to maximize efficacy while minimizing adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to its metabolism and clearance from the body. The compound is metabolized by liver enzymes, including cytochrome P450 enzymes, which convert it into various metabolites. These metabolites are then excreted through the urine and feces. This compound can also affect metabolic flux by inhibiting key enzymes involved in cellular metabolism, leading to changes in metabolite levels and energy production .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound is taken up by cells through passive diffusion and active transport mechanisms. Once inside the cells, this compound can bind to intracellular proteins, which facilitate its distribution to different cellular compartments. The compound can also accumulate in certain tissues, such as the liver and kidneys, where it is metabolized and excreted .
Subcellular Localization
This compound is primarily localized in the cytoplasm, where it exerts its inhibitory effects on the ALK protein. The compound can also be found in other subcellular compartments, such as the nucleus and mitochondria, where it may affect additional cellular processes. The subcellular localization of this compound is influenced by various factors, including its chemical properties and interactions with intracellular proteins. Post-translational modifications, such as phosphorylation, can also affect the targeting and activity of this compound within cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ALK inhibitor 1 typically involves multiple steps, including the formation of key intermediates and the final coupling reactions. One common synthetic route involves the use of 2,4,5-trichloropyrimidine and 2-(dimethylphospho)aniline, which undergo a substitution reaction under the action of an acid-binding agent to form an intermediate. This intermediate is then further processed through various chemical reactions to yield the final product .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods to produce the compound in large quantities. This often requires optimization of reaction conditions, purification processes, and quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
ALK inhibitor 1 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium azide. Reaction conditions often involve specific temperatures, pressures, and solvents to optimize the yield and selectivity of the desired products .
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions may produce various substituted analogs .
Scientific Research Applications
ALK inhibitor 1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the mechanisms of tyrosine kinase inhibition and to develop new synthetic methodologies.
Biology: Employed in cell culture studies to investigate the role of anaplastic lymphoma kinase in cell signaling and cancer progression.
Medicine: Utilized in preclinical and clinical studies to evaluate its efficacy and safety as a therapeutic agent for treating cancers with anaplastic lymphoma kinase rearrangements.
Industry: Applied in the development of new pharmaceuticals and in the optimization of drug production processes
Comparison with Similar Compounds
Similar Compounds
Similar compounds to ALK inhibitor 1 include:
Crizotinib: A first-generation ALK inhibitor that also targets ROS1 and MET.
Ceritinib: A second-generation ALK inhibitor with improved brain penetrance and efficacy.
Alectinib: Another second-generation ALK inhibitor known for its high specificity and brain penetrance.
Brigatinib: A second-generation ALK inhibitor that also inhibits mutated forms of epidermal growth factor receptor.
Lorlatinib: A third-generation ALK inhibitor with superior efficacy against brain metastases .
Uniqueness
This compound is unique in its specific binding affinity and selectivity for the anaplastic lymphoma kinase protein, making it a potent inhibitor with a distinct mechanism of action compared to other similar compounds. Its ability to overcome resistance mutations and its effectiveness in treating central nervous system metastases further highlight its uniqueness .
Properties
IUPAC Name |
2-[[5-bromo-2-[2-methoxy-4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]amino]-N-methylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28BrN7O3S/c1-25-35(32,33)21-7-5-4-6-19(21)27-22-17(24)15-26-23(29-22)28-18-9-8-16(14-20(18)34-3)31-12-10-30(2)11-13-31/h4-9,14-15,25H,10-13H2,1-3H3,(H2,26,27,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTSDLONCFCQDGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC=CC=C1NC2=NC(=NC=C2Br)NC3=C(C=C(C=C3)N4CCN(CC4)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28BrN7O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30647725 | |
| Record name | 2-({5-Bromo-2-[2-methoxy-4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl}amino)-N-methylbenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30647725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
562.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
761436-81-1 | |
| Record name | 2-({5-Bromo-2-[2-methoxy-4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl}amino)-N-methylbenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30647725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What prompted the optimization of ALK Inhibitor 1 analogs?
A: Researchers sought to improve the metabolic stability of this compound analogs. This optimization process aimed to enhance pharmacokinetic parameters and in vitro activity against clinically observed resistance mutations in Anaplastic Lymphoma Kinase (ALK). []
Q2: Did the optimization of this compound lead to any unexpected discoveries?
A: Yes, the optimization process unexpectedly led to the discovery of compounds with dual activity against both ALK and Focal Adhesion Kinase (FAK). This finding was significant because FAK activation, often through amplification or overexpression, is a hallmark of many invasive solid tumors and metastasis. []
Q3: Can you provide an example of a successful outcome from this optimization process?
A: The optimization efforts based on this compound resulted in the discovery of compound 27b. This compound exhibits dual FAK/ALK inhibitory activity and progressed to clinical stages. Research on 27b encompassed structure-activity relationship (SAR) studies, in vitro and in vivo pharmacology, and pharmacokinetics. []
Q4: Were any other structural scaffolds investigated for TSSK2 inhibition besides the pyrrolopyrimidine core of this compound?
A: Yes, in addition to the pyrrolopyrimidine scaffold of this compound, researchers also explored pyrimidine-based structures for their inhibitory activity against Testis-Specific Serine/Threonine Kinase 2 (TSSK2). This exploration led to the identification of compound 19, a novel pyrimidine-based TSSK2 inhibitor with an IC50 of 66 nM. Importantly, compound 19 lacks the structural features associated with potential metabolic activation, making it a promising lead for further development. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B1292657.png)
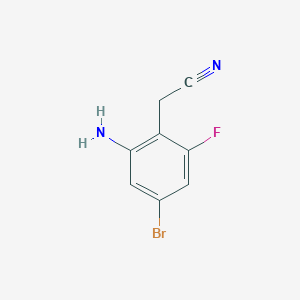
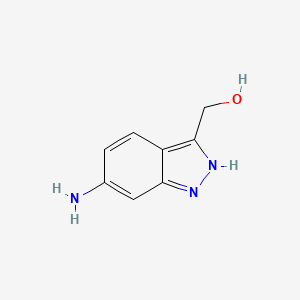
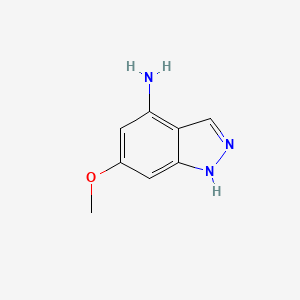
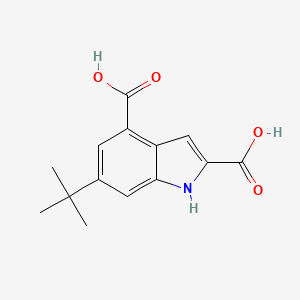
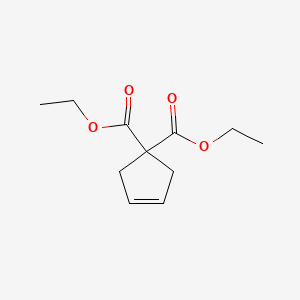

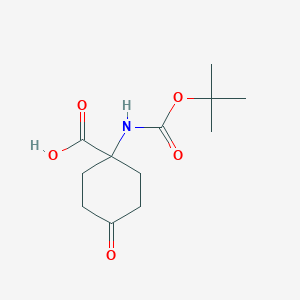

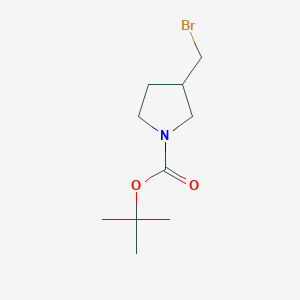



![6-Chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride](/img/structure/B1292689.png)
